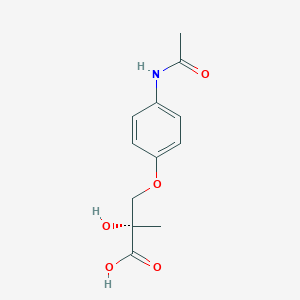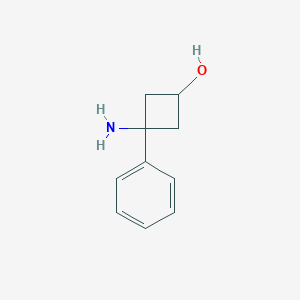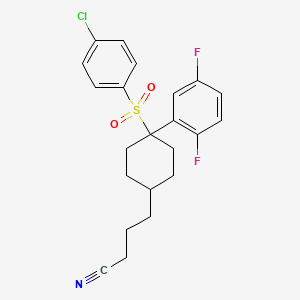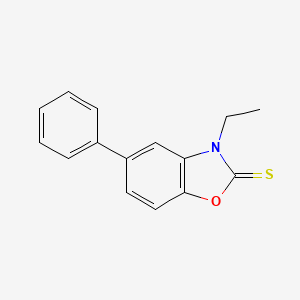
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is a chemical compound with a specific stereochemistry, indicated by the (2S) prefix This compound features a phenoxy group substituted with an acetamido group, a hydroxy group, and a methyl group on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-acetamidophenol, which is then reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.
Hydroxylation: The phenoxy intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Stereoselective Methylation:
Final Acidification: The final step involves acidification to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the acetamido group or convert the hydroxy group to a hydrogen atom.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of deacetylated or dehydroxylated products.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: Shares the acetamido group but lacks the hydroxy and methyl groups.
2-Hydroxy-2-methylpropanoic acid: Lacks the phenoxy and acetamido groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the acetamido and hydroxy groups.
Uniqueness
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
810684-36-7 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)13-9-3-5-10(6-4-9)18-7-12(2,17)11(15)16/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16)/t12-/m0/s1 |
InChI Key |
HDDVNFHEJMRLMC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)

![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)



![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)


![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
